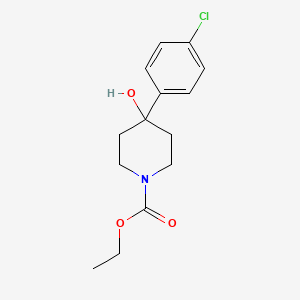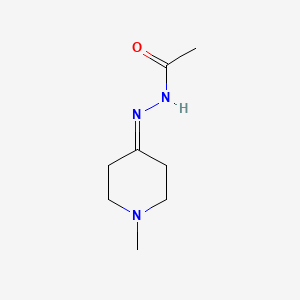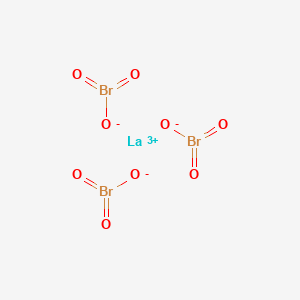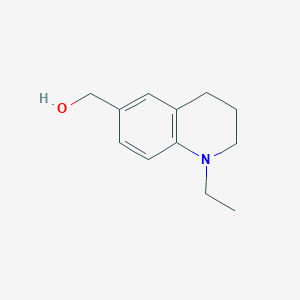![molecular formula C42H27N3O3 B13746619 1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene](/img/structure/B13746619.png)
1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene is an organic compound with the molecular formula C42H27N3O3 and a molecular weight of 621.68 g/mol . This compound is characterized by its three pyridine rings, each substituted with a formyl group at the 6-position, connected to a central benzene ring through phenyl linkers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with a formyl group at the 6-position. This can be achieved through a series of reactions starting from commercially available precursors.
Coupling Reactions: The formylpyridine intermediates are then coupled with a central benzene ring through phenyl linkers.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and employing efficient purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene has several scientific research applications:
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to act as a multi-dentate ligand.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene primarily involves its ability to coordinate with metal ions. The formylpyridine groups can form stable complexes with transition metals, which can then participate in various catalytic cycles. The compound’s structure allows for the formation of multi-nuclear metal complexes, which can exhibit unique reactivity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(4-pyridyl)benzene: Similar structure but lacks the formyl groups, making it less versatile in certain reactions.
1,3,5-Tris(4-aminophenyl)benzene: Contains amino groups instead of formyl groups, leading to different reactivity and applications.
1,3,5-Tris(4-cyanophenyl)benzene: Contains cyano groups, which can participate in different types of chemical reactions compared to formyl groups.
Uniqueness
1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene is unique due to the presence of formyl groups on the pyridine rings, which provide additional sites for chemical modification and coordination with metal ions. This makes it a valuable compound for the synthesis of complex structures and for use in various catalytic and materials science applications .
Propriétés
Formule moléculaire |
C42H27N3O3 |
|---|---|
Poids moléculaire |
621.7 g/mol |
Nom IUPAC |
5-[4-[3,5-bis[4-(6-formylpyridin-3-yl)phenyl]phenyl]phenyl]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C42H27N3O3/c46-25-40-16-13-34(22-43-40)28-1-7-31(8-2-28)37-19-38(32-9-3-29(4-10-32)35-14-17-41(26-47)44-23-35)21-39(20-37)33-11-5-30(6-12-33)36-15-18-42(27-48)45-24-36/h1-27H |
Clé InChI |
ZAKRXUYLUMQKGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CN=C(C=C2)C=O)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CN=C(C=C5)C=O)C6=CC=C(C=C6)C7=CN=C(C=C7)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


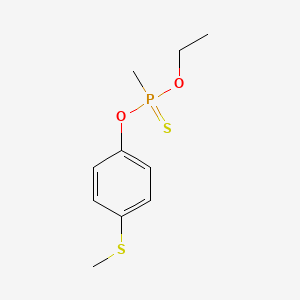
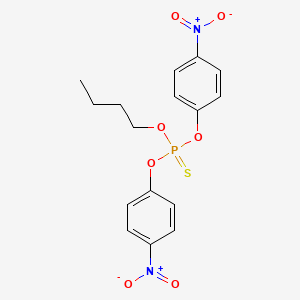
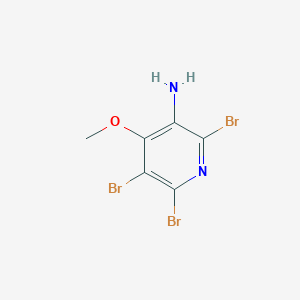
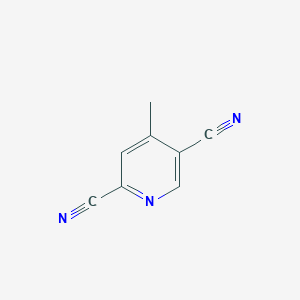
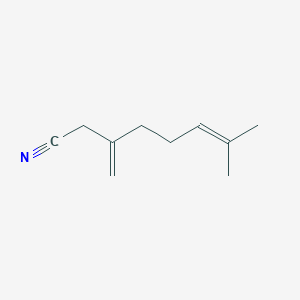
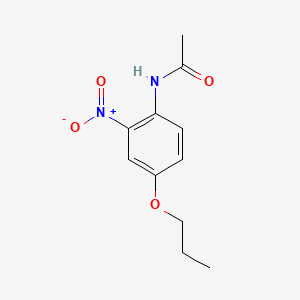

![[Tris(methylsulfanyl)ethenyl]benzene](/img/structure/B13746608.png)
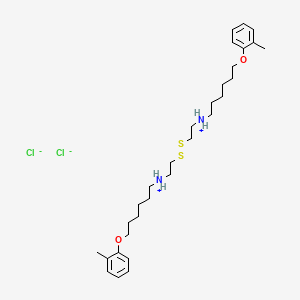
![7-tert-Butyl-3-iodo-4,5-dioxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridin-2-olate](/img/structure/B13746613.png)
